3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
CAS No.: 28328-53-2
Cat. No.: VC21341107
Molecular Formula: C13H10N2O7S
Molecular Weight: 338.29 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 28328-53-2 |
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Molecular Formula | C13H10N2O7S |
Molecular Weight | 338.29 g/mol |
IUPAC Name | 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid |
Standard InChI | InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21) |
Standard InChI Key | NXJUSSNAIUIVKY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] |
Appearance | Yellow to Brownish Yellow Solid |
Melting Point | 251-253°C |
Chemical Identity and Structural Characteristics
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (CAS 28328-53-2) is an organic compound with the molecular formula C13H10N2O7S and a molecular weight of 338.29 g/mol . This compound is officially recognized in pharmacopeial standards, including the European Pharmacopoeia (EP) where it is designated as "Bumetanide Impurity A" and the United States Pharmacopeia (USP) where it is listed as "Bumetanide Related Compound B" .
The structure features a benzoic acid core with three key functional groups: a nitro group at position 3, a phenoxy group at position 4, and a sulfamoyl group at position 5 . This unique arrangement of functional groups contributes to its specific chemical reactivity and importance in pharmaceutical analysis. The compound also appears in regulatory documentation with the FDA UNII identifier P531HR643J, indicating its recognition within pharmaceutical regulatory frameworks .
The compound's high melting point with decomposition indicates significant intermolecular forces, likely due to hydrogen bonding between the carboxylic acid and sulfamoyl groups. Its limited solubility in polar organic solvents such as DMSO and methanol, combined with its presumed poor water solubility, reflects its balanced hydrophobic and hydrophilic character .
Synthesis and Production Methods
Several synthetic routes have been developed for the preparation of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, primarily for its use as an intermediate in the synthesis of Bumetanide. The documented methods provide insight into efficient production approaches for both laboratory and industrial scale manufacturing.
Synthetic Pathways
The primary application of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is as a reference standard in pharmaceutical analysis, particularly for the quality control of Bumetanide.
Role as a Reference Standard
Relationship to Bumetanide
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is intimately connected to the development and quality control of Bumetanide, a potent loop diuretic medication used to treat edema associated with heart failure, liver disease, and kidney disease.
Role in Bumetanide Synthesis
This compound plays a pivotal role in the synthetic pathway of Bumetanide, serving as a key intermediate. The conversion process typically involves:
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Reduction of the nitro group to an amino group, yielding 3-amino-4-phenoxy-5-sulfamoylbenzoic acid
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Alkylation of the resulting amino compound with butyraldehyde to form the butylamino derivative that characterizes Bumetanide
Alternative synthetic routes documented in patents include:
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Simultaneous esterification and alkylation of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with butanol to form 3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid butyl ester, followed by hydrolysis
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Reductive amination of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid with butyraldehyde using palladium carbon catalyst in a methanol medium with acetic acid-methane sulfonic acid at 1-2 atm pressure
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One-pot synthesis involving reduction of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid in an autoclave with butyraldehyde at 100 psi pressure, which accomplishes both reduction of the nitro group and reductive amination simultaneously
This relationship explains why the compound is specifically identified and controlled as a potential impurity in Bumetanide formulations.
Hazard Statement | Classification | Warning Level |
---|---|---|
H315 | Causes skin irritation | Warning |
H319 | Causes serious eye irritation | Warning |
H335 | May cause respiratory irritation | Warning |
These classifications correspond to the hazard categories Skin Irritant 2, Eye Irritant 2, and Specific Target Organ Toxicity - Single Exposure 3 (respiratory tract irritation) .
Recommended Precautions
Based on these hazard classifications, the following precautionary measures are recommended:
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Avoid breathing dust/fume/gas/mist/vapors/spray (P261)
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Wash hands thoroughly after handling (P264)
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Use only outdoors or in a well-ventilated area (P271)
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Wear protective gloves/protective clothing/eye protection/face protection (P280)
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Store in a well-ventilated place with container tightly closed (P403+P233)
For laboratory and industrial settings, proper training on safe handling procedures and appropriate engineering controls should be implemented to minimize exposure risks.
Analytical Methods for Identification and Quantification
Reliable analytical methods are essential for the identification and quantification of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, particularly in pharmaceutical quality control.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of this compound, especially when developing stability-indicating methods for Bumetanide. Key parameters typically include:
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Use of reverse-phase columns (C18 or similar)
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Mobile phases consisting of acetonitrile or methanol with buffer solutions
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UV detection at wavelengths corresponding to the compound's absorption maxima
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Validation parameters including specificity, linearity, range, accuracy, precision, and limit of quantitation
Spectroscopic Methods
Spectroscopic techniques provide complementary information for structural confirmation:
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Infrared (IR) spectroscopy: Characteristic absorption bands for nitro, sulfamoyl, carboxylic acid, and phenoxy functional groups
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra provide detailed structural information
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Mass Spectrometry: Molecular weight confirmation and fragmentation pattern analysis
Current Research and Future Perspectives
While 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is primarily known for its role in Bumetanide synthesis and quality control, ongoing research suggests potential for expanded applications.
Emerging Applications
Beyond its established role in pharmaceutical analysis, potential emerging applications include:
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Use as a building block for the development of novel pharmaceutical compounds
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Application in enzyme inhibition studies, particularly for structure-activity relationship investigations
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Utilization in biochemical research as a tool compound for specific assays
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